Product packaging for 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE(Cat. No.:CAS No. 76967-10-7)

5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

Cat. No.: B3153982
CAS No.: 76967-10-7
M. Wt: 200.21 g/mol
InChI Key: HPIMKRCDFOQWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contemporary Significance of Fluorinated Organic Scaffolds in Chemical Research

The incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent compound. nih.govnbinno.com

Fluorination is known to enhance properties such as:

Metabolic Stability: The strength of the C-F bond can prevent metabolic breakdown by enzymes, increasing the in vivo half-life of a drug. nbinno.com

Lipophilicity: The introduction of fluorine can increase a molecule's ability to pass through biological membranes, improving bioavailability. nih.gov

Binding Affinity: Fluorine atoms can engage in favorable interactions with protein receptors, enhancing the potency of bioactive molecules. nih.gov

These benefits have led to the widespread use of fluorinated scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers. nih.gov Aromatic fluorinated biphenyl (B1667301) compounds, in particular, have achieved considerable significance across these fields. acs.org

Overview of Functionalized Biphenyl Derivatives as Chemical Precursors

The biphenyl moiety is a privileged structure in organic chemistry, serving as a rigid and electronically active core. When functionalized with reactive groups, biphenyl derivatives become powerful precursors for the synthesis of more complex molecules. Their utility is demonstrated in a variety of applications, from liquid crystal displays to the synthesis of novel organic materials. nih.gov

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling method, is one of the most utilized processes for creating biphenyl derivatives. acs.org These functionalized structures are integral starting materials for:

Pharmaceuticals: Many drugs feature a biphenyl core, which provides a stable scaffold for orienting other functional groups to interact with biological targets.

Advanced Materials: The electronic properties of the biphenyl system are leveraged in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Catalysis: Chiral biphenyl derivatives are famously used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

The Strategic Importance of Aldehyde Functionality in Building Block Synthesis

The aldehyde group is one of the most versatile functional groups in organic synthesis. Its high reactivity and susceptibility to nucleophilic attack make it an ideal "handle" for constructing complex molecular architectures. wisdomlib.orgnih.gov Aldehydes are considered intrinsically reactive building blocks favored by synthetic organic chemists. researchgate.net

The carbonyl carbon of an aldehyde is highly electrophilic, allowing it to participate in a wide array of chemical transformations, including:

Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Wittig Reaction: Conversion to alkenes.

Reductive Amination: Formation of amines, a crucial reaction in pharmaceutical synthesis.

Condensation Reactions: Such as the Claisen-Schmidt condensation, used to form larger, conjugated systems. rsc.org

This reactivity makes aldehydes essential intermediates for producing a diverse range of pharmacologically active compounds and complex organic materials. wisdomlib.org

Research Scope and Academic Objectives for 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE Investigations

While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic objectives for its investigation can be inferred from its unique trifunctional structure. The primary research scope for this compound is its application as a specialized building block in organic synthesis.

Key Research Objectives would include:

Synthesis of Novel Heterocycles: Utilizing the reactive aldehyde group as a starting point for condensation reactions with various nucleophiles (e.g., amines, hydrazines) to construct novel fluorinated heterocyclic systems. These structures are of high interest in medicinal chemistry for their potential biological activity.

Development of Advanced Materials: Employing the biphenyl core in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck couplings) to synthesize larger conjugated systems. The presence of the fluorine atom can fine-tune the electronic and physical properties of the resulting polymers or molecular materials for applications in optoelectronics. rsc.org

Precursor for Pharmaceutical Scaffolds: Exploring its use as an intermediate in multi-step syntheses of complex target molecules in drug discovery programs. The combination of the fluorinated biphenyl scaffold and a reactive aldehyde handle makes it a promising starting point for creating libraries of compounds for biological screening. nbinno.com

Physicochemical Properties

While specific experimental data for this compound is limited, the table below presents data for the closely related isomer, 2'-fluoro-[1,1'-biphenyl]-2-carbaldehyde, to provide representative physicochemical properties for this class of compounds.

PropertyValue
CAS Number 223575-95-9 chemsrc.com
Molecular Formula C₁₃H₉FO chemsrc.com
Molecular Weight 200.21 g/mol chemsrc.com
Density 1.173 g/cm³ chemsrc.com
Boiling Point 324.4 °C at 760 mmHg chemsrc.com
Flash Point 216.6 °C chemsrc.com
Refractive Index 1.59 chemsrc.com
LogP 3.305 chemsrc.com
Data for 2'-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B3153982 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE CAS No. 76967-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIMKRCDFOQWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 1,1 Biphenyl 2 Carbaldehyde and Analogous Systems

Advanced Organic Synthesis Approaches for Substituted Biphenyl (B1667301) Aldehydes

Modern synthetic strategies provide a robust toolkit for the assembly of complex molecules like substituted biphenyl aldehydes. These methods often feature high efficiency, selectivity, and tolerance for a wide range of functional groups.

The creation of the biphenyl scaffold is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which form a carbon-carbon bond between two aryl precursors. youtube.com Palladium is the most frequently used metal for this purpose, though other metals like nickel and copper also play important roles. rsc.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group compatibility, and the low toxicity of its boron-based reagents. acs.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. youtube.com

The general mechanism proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex. rsc.org

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires a base.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst. rsc.org

The synthesis of fluorinated biphenyls is a significant application of this method. rsc.org For instance, the coupling of aryl halides with fluorinated phenylboronic acids provides a direct route to these valuable compounds. rsc.orgacs.org Researchers have successfully synthesized various difluorinated biphenyl compounds with excellent yields using the Suzuki-Miyaura coupling. researchgate.net Despite challenges such as the potential for rapid deboronation of fluorinated phenylboronic acids under basic conditions, the development of advanced catalyst systems has enabled the efficient coupling of even polyfluorinated substrates. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
Aryl Halide PartnerBoron Reagent PartnerCatalyst/Base SystemProduct TypeYieldReference
Aryl Halide (e.g., Iodobenzene)Fluorinated Phenylboronic AcidPd(OAc)₂, K₃PO₄Fluorinated BiphenylGood to Excellent rsc.org
1-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh₃)₄, K₂CO₃4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl78% (average) researchgate.net
Polyfluorinated BromobenzenesArylboronic AcidsPalladacycle catalystsPolyfluorinated BiphenylsVariable acs.org

Beyond the Suzuki reaction, palladium catalysis offers a diverse array of strategies for forging aryl-aryl bonds. A significant advancement is the direct C-H bond activation, which allows for the coupling of arenes without the need for pre-functionalization (i.e., converting one partner to a halide or organometallic reagent). nih.govrsc.org This approach enhances atom economy and reduces synthetic steps. nih.gov For example, benzene (B151609) can be coupled to form biphenyl directly over a palladium catalyst on graphene oxide. rsc.org

Palladium catalysts are also instrumental in reactions that introduce the aldehyde functionality concurrently with or after the biphenyl formation. One such method is the palladium-catalyzed formylation of aryl halides, which uses a source of carbon monoxide and a hydride donor to install the aldehyde group. rsc.orgnih.gov This can be a one-pot procedure, offering mild reaction conditions and tolerance for many functional groups. rsc.org

Table 2: Overview of Palladium-Catalyzed Biphenyl Synthesis Strategies
StrategyDescriptionKey FeaturesReference
Stille CouplingCoupling of an organotin reagent with an organohalide.Effective for very hindered biaryls. researchgate.net
Heck CouplingCoupling of an unsaturated halide with an alkene. Can be used for intramolecular macrocyclization to form biphenyl-containing structures.Versatile for C-C bond formation. researchgate.netnih.gov
Buchwald-Hartwig AminationFormation of carbon-nitrogen bonds, but the catalyst systems are relevant to C-C coupling.Advanced ligands enable challenging couplings. researchgate.net
C-H Activation/FluorinationDirect introduction of fluorine onto an aromatic ring.Avoids pre-functionalized substrates. nih.govbeilstein-journals.org
Reductive CarbonylationFormylation of aryl fluorosulfonates using syngas (CO/H₂).Uses inexpensive starting materials. nih.gov

While palladium-based methods are prevalent, other transition metals also catalyze the formation of biphenyls.

Negishi Coupling: This reaction pairs an organozinc reagent with an organohalide, often catalyzed by nickel or palladium. rsc.orgresearchgate.net It provides a regio- and chemoselective method for synthesizing unsymmetrical biaryls. rsc.org

Ullmann Reaction: A classic method that involves the copper-promoted coupling of two aryl halide molecules. rsc.org It is particularly useful for synthesizing sterically hindered compounds, such as tetra-ortho-substituted biphenyls, where palladium-catalyzed methods may be ineffective. acs.orgnih.gov

Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium) and an organohalide, typically with a nickel or palladium catalyst. rsc.org

Stille Coupling: Involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. rsc.org This method is noted for its ability to synthesize very hindered biaryls. researchgate.net

Once the substituted biphenyl core is assembled, the final step is often the introduction of the aldehyde group at a specific position. This requires high regioselectivity to ensure the correct isomer is formed.

A common and effective strategy for installing an aldehyde group is the selective oxidation of a precursor, typically a primary alcohol (a hydroxymethyl group). The key challenge is to perform this oxidation without over-oxidizing the aldehyde to a carboxylic acid or affecting other sensitive functional groups on the biphenyl ring. nih.govrsc.org

Several modern methods achieve this with high selectivity:

Photochemical Oxidation: A metal-free approach uses Eosin Y as a photocatalyst with molecular oxygen (O₂) as the oxidant. organic-chemistry.org Irradiated with visible light, this system efficiently converts various benzyl (B1604629) alcohols to the corresponding aldehydes in high yields (68–93%) with excellent functional group tolerance and chemoselectivity. organic-chemistry.orgnih.gov

Copper-Catalyzed Oxidation: A system using a copper(I) catalyst provides a simple and clean method for chemoselective oxidation under mild conditions. nih.gov It is effective for a wide variety of substituted benzyl alcohols and is tolerant of sensitive groups like amines and phenols. nih.gov

Cobalt-Catalyzed Oxidation: Single-atom cobalt catalysts supported on nitrogen-doped carbon have shown exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde, achieving high conversion and nearly perfect selectivity. rsc.org

Enzymatic Oxidation: Biocatalytic methods, such as those using periplasmic aldehyde oxidase (PaoABC), can perform the oxidation of hydroxymethyl groups to aldehydes as part of a multi-enzyme cascade. rsc.orgliverpool.ac.uk

Table 3: Comparison of Selective Oxidation Methods for Aldehyde Synthesis
MethodCatalyst/ReagentKey AdvantagesYieldReference
Photochemical OxidationEosin Y, O₂, Blue LEDMetal-free, green, mild conditions, scalable.68-93% organic-chemistry.org
Copper-Catalyzed OxidationCopper(I) complexSimple, clean, mild conditions, tolerates sensitive groups.Excellent nih.gov
Cobalt-Catalyzed OxidationCo₁/NC (single atoms)High conversion and selectivity (~99.9%).High rsc.org
Chemoenzymatic SynthesisStyrene Oxide Isomerase (SOI)Converts aryl epoxides to α-aryl aldehydes in situ.Variable nih.govacs.org

Methodologies for Regioselective Introduction of the Aldehyde Moiety

Controlled Reduction of Carboxylic Acid Derivatives to Aldehydes

The partial reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis to obtain aldehydes. rsc.org This conversion is challenging because aldehydes are typically more reactive than the starting materials and can be further reduced to alcohols. nih.gov To prevent over-reduction, specialized reagents and reaction conditions are necessary. rsc.orgresearchgate.net

One of the most widely used methods is the reduction of esters with Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comadichemistry.com This reaction is typically performed at low temperatures, such as -78 °C, to stabilize the tetrahedral intermediate that forms, which is then hydrolyzed upon workup to yield the aldehyde. adichemistry.comchemistrysteps.comreddit.com The bulky nature of DIBAL-H helps to prevent a second hydride addition to the aldehyde. chemistrysteps.comchemistrysteps.com Lactones, which are cyclic esters, can also be reduced to lactols (cyclic hemiacetals) under similar conditions. adichemistry.com

Another powerful strategy is the Weinreb amide reduction. cmu.eduacs.org Weinreb amides, or N-methoxy-N-methylamides, react with organometallic reagents or hydrides like lithium aluminum hydride (LiAlH₄) or DIBAL-H to form a stable chelated intermediate. stackexchange.com This intermediate is resistant to further reduction or addition and collapses to the desired aldehyde or ketone only upon acidic workup. stackexchange.com This method is known for its high yields and compatibility with a wide range of functional groups. cmu.eduacs.org A solid-phase supported version of the Weinreb amide has been developed to facilitate parallel synthesis and simplify purification. cmu.eduacs.org

Acid chlorides are highly reactive carboxylic acid derivatives and can be selectively reduced to aldehydes using milder, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl[OC(CH₃)₃]₃H). chemistrysteps.comlibretexts.org The reduced reactivity of this reagent allows for the isolation of the aldehyde product before further reduction can occur. libretexts.org

Table 1: Comparison of Reagents for Controlled Reduction to Aldehydes
Starting MaterialReagentKey FeaturesTypical Conditions
EsterDiisobutylaluminum hydride (DIBAL-H)Prevents over-reduction to alcohol; widely applicable. masterorganicchemistry.comadichemistry.comLow temperature (-78 °C) followed by hydrolysis. chemistrysteps.comlibretexts.org
Weinreb AmideLiAlH₄ or DIBAL-HForms a stable chelated intermediate, preventing side reactions. stackexchange.com High yields. cmu.eduReaction followed by aqueous workup. stackexchange.com
Acid ChlorideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Milder reagent selectively reduces highly reactive acid chlorides. chemistrysteps.comlibretexts.orgUsually carried out at low temperatures. libretexts.org
Hydration of Alkynes for Aldehyde Generation

The hydration of terminal alkynes presents another route to aldehydes. This transformation can proceed via two main regiochemical pathways: Markovnikov addition, which yields ketones, and the desired anti-Markovnikov addition, which produces aldehydes. chemistrysteps.com

For the synthesis of aldehydes, anti-Markovnikov hydration is required. chemistrysteps.com A classic method to achieve this is hydroboration-oxidation. In this two-step process, a borane (B79455) reagent, often a bulky one like 9-borabicyclo[3.3.1]nonane (9-BBN) to prevent double addition, adds across the alkyne. chemistrysteps.com Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide under basic conditions yields an enol that tautomerizes to the final aldehyde product. chemistrysteps.com

More recently, transition metal-catalyzed anti-Markovnikov hydration reactions have been developed. Ruthenium complexes, in particular, have proven to be effective catalysts. tcichemicals.comorganic-chemistry.org For instance, complexes derived from [CpRu(acetonitrile)₃]PF₆ and phosphine (B1218219) ligands can catalyze the direct conversion of terminal alkynes to aldehydes with high regioselectivity and functional group tolerance. organic-chemistry.org Some bifunctional ruthenium catalysts have demonstrated enzyme-like rate acceleration and selectivity, allowing for the reaction to proceed at room temperature with near-quantitative yields of the aldehyde. acs.orgnih.gov

Table 2: Methods for Anti-Markovnikov Hydration of Alkynes
MethodReagents/CatalystDescription
Hydroboration-Oxidation1. Bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOHTwo-step process involving the formation of a vinylborane intermediate, followed by oxidation to an enol which tautomerizes to the aldehyde. chemistrysteps.com
Ruthenium-Catalyzed HydrationRuthenium complexes (e.g., [CpRu(acetonitrile)₃]PF₆ with ligands)Direct, highly regioselective conversion of terminal alkynes to aldehydes under mild conditions. tcichemicals.comorganic-chemistry.org
Oxidative Cleavage Reactions Leading to Aldehydes

Oxidative cleavage of carbon-carbon double and single bonds is a powerful method for generating carbonyl compounds, including aldehydes. libretexts.org The choice of substrate and oxidizing agent determines the final products.

Ozonolysis is a well-established method for cleaving alkenes. masterorganicchemistry.com The reaction involves treating an alkene with ozone (O₃) to form an ozonide intermediate, which is then worked up to yield carbonyl compounds. libretexts.orgjove.com A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water, will produce aldehydes from substituted alkene carbons that bear a hydrogen atom. jove.comyoutube.com In contrast, an oxidative workup with hydrogen peroxide will oxidize these intermediates further to carboxylic acids. libretexts.orgjove.com Therefore, for aldehyde synthesis, a reductive workup is essential.

Another important oxidative cleavage reaction is the cleavage of vicinal diols (1,2-diols). libretexts.orglibretexts.org Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleanly cleave the carbon-carbon bond of a vicinal diol to give two carbonyl compounds. libretexts.orglibretexts.orgmasterorganicchemistry.com If the diol is at the terminus of a chain, an aldehyde will be formed. This method provides a two-step alternative to ozonolysis, where an alkene is first dihydroxylated and then cleaved. libretexts.orglibretexts.org Catalytic versions using oxygen (O₂) as the terminal oxidant in the presence of ruthenium catalysts have also been developed for the cleavage of diols to aldehydes. acs.org

Table 3: Oxidative Cleavage Routes to Aldehydes
ReactionSubstrateReagentsOutcome
OzonolysisAlkene1. O₃ 2. Reductive workup (e.g., DMS, Zn/H₂O)Cleaves C=C bond to form aldehydes and/or ketones. libretexts.orgjove.com
Diol CleavageVicinal DiolPeriodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄)Cleaves C-C bond to form aldehydes and/or ketones. libretexts.orglibretexts.org

Strategies for Selective Fluorination at the Biphenyl Core

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of molecules like 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde. Several strategies exist, ranging from direct fluorination of the pre-formed biphenyl system to the use of fluorinated starting materials in the ring-coupling step.

Direct fluorination of aromatic compounds can be achieved using electrophilic fluorinating agents. wikipedia.org These reagents deliver a formal "F⁺" species to an electron-rich nucleophile, such as an aromatic ring. alfa-chemistry.com The most common and effective reagents are those containing a nitrogen-fluorine (N-F) bond. wikipedia.org

Selectfluor®, the brand name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful, stable, and easy-to-handle electrophilic fluorinating agent. enamine.netrsc.org It is widely used for the fluorination of a variety of substrates, including electron-rich aromatic and heteroaromatic compounds. enamine.netacs.org The reaction mechanism is thought to proceed through either a single-electron transfer (SET) or an Sₙ2-type pathway, leading to a sigma complex intermediate which then loses a proton to restore aromaticity. rsc.orgrsc.org Other N-F reagents include N-fluorobenzenesulfonimide (NFSI), which is also commercially available and effective for fluorinating aromatic C-H bonds. wikipedia.orgrsc.org The direct fluorination of an aromatic aldehyde substrate requires careful consideration of the directing effects of the aldehyde group, which is deactivating and meta-directing. Therefore, this approach might be more suitable for substrates where other activating groups direct the fluorine to the desired position.

Photocatalysis has emerged as a mild and powerful tool for C-H functionalization, including fluorination. Visible-light photoredox catalysis can generate highly reactive radical intermediates under gentle conditions. mdpi.com Acyl fluorides have been prepared directly from aldehydes through a C(sp²)-H fluorination reaction using the inexpensive photocatalyst sodium decatungstate and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rsc.orgrsc.org Furthermore, photocatalytic methods have been developed for the site-selective C-H difluoroalkylation of aromatic aldehydes, demonstrating the potential to functionalize the aromatic core directly. nih.gov These methods often tolerate a variety of functional groups, including the aldehyde itself. mdpi.com

An alternative and often more regioselective strategy for synthesizing fluorinated biaryls is to use a pre-fluorinated building block in a cross-coupling reaction. The Suzuki-Miyaura cross-coupling reaction is one of the most robust and versatile methods for forming carbon-carbon bonds between aromatic rings. cdnsciencepub.com

This approach would involve coupling a fluorinated arylboronic acid or ester with an appropriate aryl halide or triflate partner. For the synthesis of this compound, one could envision coupling (3-fluoro-2-formylphenyl)boronic acid with bromobenzene (B47551) or, more commonly, coupling 3-fluorophenylboronic acid with 2-bromobenzaldehyde. The latter is often preferred due to the wider availability of substituted phenylboronic acids. The use of highly fluorinated arylboronic esters in Suzuki-Miyaura reactions has been studied, and conditions have been developed to achieve good yields. nih.govresearchgate.net These reactions are typically catalyzed by palladium complexes with various phosphine ligands. claremont.edu This building block approach provides unambiguous control over the position of the fluorine atom. researchgate.net

Green Chemistry Principles in the Synthesis of Fluorinated Biphenyl Aldehydes

The principles of green chemistry are central to the modern synthesis of complex molecules like fluorinated biphenyl aldehydes. beilstein-journals.orgdovepress.com These principles advocate for the reduction of hazardous substances, use of renewable resources, and design of energy-efficient processes. beilstein-journals.org The development of greener synthetic routes is crucial for transforming the chemical industry into a more sustainable model. unife.it

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Research has demonstrated the feasibility of conducting reactions under solvent-free conditions, which can accelerate reaction rates and simplify product purification. mdpi.comresearchgate.net

One notable approach is the use of mechanochemistry, such as ball-milling, for the solvent-free and ligand-free palladium-catalyzed oxidative homocoupling of aryl boronic acids to produce biphenyl derivatives. rsc.org Another strategy involves the Knoevenagel condensation of benzaldehydes with reagents like malonic acid without a solvent, using environmentally benign catalysts instead of traditional, more hazardous ones like pyridine. tue.nl For fluorinated compounds specifically, solvent- and catalyst-free approaches have been developed for synthesizing gem-difluorinated and polyfluoroarylated derivatives, driven by direct hydrogen-bond interactions between the reactants. mdpi.com

When solvents are necessary, the focus shifts to environmentally benign alternatives. Polyethylene glycol (PEG), for instance, has been used as a recyclable solvent medium for reactions like the Baylis-Hillman reaction, often leading to faster reaction times compared to conventional solvents. researchgate.net

Table 1: Comparison of Solvent-Free and Conventional Synthesis Methods

Feature Solvent-Free Synthesis Conventional Solvent-Based Synthesis
Environmental Impact Low; avoids volatile organic compounds (VOCs). mdpi.com High; often uses hazardous solvents.
Reaction Rate Often accelerated due to high reactant concentration. mdpi.com Can be limited by solvent properties and reactant dilution.
Purification Simpler; often avoids column chromatography. mdpi.com More complex; requires removal of solvent and byproducts.
Catalyst Requirement May proceed catalyst-free or with minimal catalyst. mdpi.comrsc.org Typically requires catalysts, which may be difficult to separate.

| Examples | Mechanochemical coupling, rsc.org Knoevenagel condensation. tue.nl | Suzuki coupling in organic solvents, Friedel-Crafts acylation. rsc.org |

Utilization of Sustainable and Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity, thereby minimizing waste. beilstein-journals.org The development of sustainable catalytic systems focuses on using earth-abundant, non-toxic metals and designing catalysts that can be easily recovered and reused. mpg.de

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. beilstein-journals.org Nanostructured catalytic systems, for example, can offer high activity, approaching the performance of homogeneous catalysts, while being recyclable. mdpi.com Palladium nanoparticles stabilized on soluble polymers like poly(N-vinylimidazole) have been shown to effectively catalyze Heck and Suzuki-Miyaura reactions and can be recycled through methods like centrifugation. mdpi.com Similarly, a hydrophilic heterogeneous cobalt catalyst has been developed that demonstrates recyclability. acs.org

The Suzuki-Miyaura cross-coupling, a key reaction for synthesizing biphenyls, can be performed in water using recyclable palladium nanoparticle micellar catalysts, representing a significant step towards greener synthesis. mdpi.comacs.org

Optimizing energy consumption is another key aspect of green chemistry. beilstein-journals.org Microwave and ultrasound irradiation are non-conventional energy sources that can significantly enhance reaction rates, reduce reaction times, and improve yields compared to conventional heating methods. nih.govelsevierpure.com

Ultrasound-assisted synthesis has been employed for the creation of various heterocyclic compounds, often resulting in high yields, short reaction times, and simple work-up procedures under mild conditions. nih.gov For example, the synthesis of 2-aryl benzimidazoles from o-phenylenediamine (B120857) and aryl aldehydes is efficiently promoted by ultrasound. nih.gov Microwave irradiation has been shown to dramatically shorten reaction times for processes like the synthesis of pyrrole (B145914) derivatives, reducing a 30-minute reaction in refluxing methanol (B129727) to just 30 seconds. researchgate.net The combination of microwave and ultrasound can also be used to synthesize nanomaterials with controlled properties. researchgate.net These energy-efficient techniques are broadly applicable to many organic transformations, including the cross-coupling reactions used to form the biphenyl backbone of the target molecule.

Asymmetric Synthesis and Stereochemical Control

For many applications, particularly in pharmaceuticals, controlling the specific three-dimensional arrangement of atoms (stereochemistry) is critical. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, a common feature in substituted biphenyls. The synthesis of a single, desired atropisomer is a significant challenge in organic chemistry. rsc.orgsci-hub.se

The catalytic asymmetric construction of atropisomeric biaryls is the most direct method for obtaining enantiomerically pure products. sci-hub.se This field has seen numerous conceptual and practical advances, allowing for the synthesis of a wide range of axially chiral compounds. snnu.edu.cn

Strategies often involve transition-metal-catalyzed cross-coupling reactions using chiral ligands. sci-hub.se For instance, rationally designed P-chiral monophosphorus ligands have been used for the challenging synthesis of sterically hindered tetra-ortho-substituted biphenyls. snnu.edu.cn Another powerful strategy is the central-to-axial chirality transfer, where a stereocenter in a precursor molecule is converted into an axially chiral biaryl system. rsc.org

Organocatalysis also offers highly effective methods. For example, enantioenriched atropisomeric biaryls can be synthesized through a cation-directed O-alkylation of 1-aryl-2-tetralones, catalyzed by a chiral ammonium (B1175870) salt in a dynamic kinetic resolution process. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for constructing atropisomeric scaffolds, including C–N atropisomers, through enantioselective C-H amination reactions. mdpi.com

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, and creating carbon-fluorine stereocenters is of great importance. princeton.edu Organocatalysis provides a powerful strategy for the direct enantioselective α-fluorination of aldehydes. capes.gov.brnih.gov

This transformation is commonly achieved through enamine catalysis, where a chiral secondary amine catalyst, such as an imidazolidinone (a MacMillan catalyst), reacts with an aldehyde to form a nucleophilic enamine intermediate. princeton.educapes.gov.brresearchgate.net This enamine then attacks an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to generate the α-fluoro aldehyde with high enantioselectivity. princeton.educapes.gov.br This method is applicable to a wide variety of aldehyde substrates, and the catalyst loading can often be lowered to as little as 2.5 mol %. princeton.educapes.gov.br The resulting α-fluoro aldehydes are valuable chiral building blocks for synthesizing medicinal agents. nih.gov This approach allows for the creation of a C-F bond at a stereogenic center in a single, efficient step. princeton.edubeilstein-journals.org Cinchona alkaloids have also been used to promote the asymmetric electrophilic fluorination of certain substrates. beilstein-journals.orgresearchgate.net

Table 2: Key Organocatalysts and Reagents in Enantioselective Aldehyde Fluorination

Catalyst/Reagent Role Typical Substrates Key Features
Imidazolidinone Catalysts Chiral Organocatalyst Aliphatic and Aromatic Aldehydes princeton.educapes.gov.br Forms enamine intermediate; provides stereocontrol. researchgate.net
N-Fluorobenzenesulfonimide (NFSI) Electrophilic Fluorine Source Enamine intermediates Commercially available and effective fluorinating agent. princeton.edu
Cinchona Alkaloids Chiral Organocatalyst/Promoter 2-oxo-aldehyde-derived Ugi adducts beilstein-journals.orgresearchgate.net Acts as an asymmetric fluorinating agent promoter. beilstein-journals.org

| Jørgensen–Hayashi Catalyst | Chiral Organocatalyst | α-Alkyl-α-chloroaldehydes beilstein-journals.org | Mediates fluorination of α-branched aldehydes. beilstein-journals.org |

Diastereoselective Approaches in Aldehyde Functionalization

The aldehyde functional group in molecules such as this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. When the biphenyl scaffold possesses axial chirality (atropisomerism), the existing stereocenter profoundly influences the stereochemical outcome of reactions at the aldehyde. This leads to the formation of diastereomers, and methods that favor the formation of one diastereomer over another are known as diastereoselective reactions.

The fundamental principle of these reactions is that the chiral biphenyl backbone creates a sterically and electronically differentiated environment around the aldehyde's carbonyl group. A nucleophile approaching the carbonyl carbon will face different levels of steric hindrance from the two diastereotopic faces. By carefully selecting the nucleophile, catalyst, and reaction conditions, one can enhance the selective attack from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the desired product.

Several powerful strategies have been developed for the diastereoselective functionalization of aldehydes, which are applicable to chiral aromatic aldehydes. These include:

Organocatalysis: Chiral small organic molecules, such as proline derivatives, can catalyze the diastereoselective addition of nucleophiles to aldehydes. catalysis.bloggrace.com For instance, the organocatalytic Michael addition of other aldehydes or ketones (as their enamine intermediates) to α,β-unsaturated systems can generate products with high diastereoselectivity. catalysis.blogcbirt.net Similarly, diastereoselective aldol (B89426) reactions, where an enolate adds to the aldehyde, can be controlled using organocatalysts. nih.gov

Metal-Catalyzed Additions: Lewis acidic metal complexes, often coordinated with chiral ligands, are highly effective in promoting diastereoselective additions. The metal center coordinates to the aldehyde's oxygen, enhancing its electrophilicity and holding it in a rigid conformation that biases the trajectory of the incoming nucleophile.

Organozinc Reagents: The addition of dialkylzinc or diarylzinc reagents to aldehydes is a well-established method for creating new stereocenters. digitellinc.com The use of chiral ligands on the metal catalyst can lead to high levels of diastereocontrol.

Allylations: The addition of allyl groups using reagents like allylstannanes or through cobalt-catalyzed C-H functionalization of alkenes can be rendered highly diastereoselective. umich.edusigmaaldrich.com For example, reactions of bifunctional allylstannanes with aldehydes, promoted by Lewis acids with chiral ligands, can achieve high diastereoselectivities. sigmaaldrich.com

Chelation Control: Substrates containing a nearby chelating group can be used to control diastereoselectivity. The chelating group and the aldehyde's oxygen can both coordinate to a metal center, creating a rigid cyclic intermediate that locks the conformation and directs the nucleophilic attack to one specific face.

The table below summarizes representative examples of diastereoselective functionalization reactions applicable to aldehydes, highlighting the diversity of catalysts and nucleophiles that can be employed.

Reaction TypeCatalyst/PromoterNucleophileSubstrate TypeTypical Diastereomeric Ratio (dr)Reference
Michael AdditionProline-Derived OrganocatalystCyclic Ketones/AldehydesNitroolefinsUp to 99:1 catalysis.blogcbirt.net
AllylationBITIP Catalyst System (Lewis Acid)AllylstannaneAldehydesHigh sigmaaldrich.com
Allyl AdditionCobalt/Chiral PhosphineAlkenes (via C-H activation)Aldehydes>95:5 umich.edu
Aldol AdditionLewis Acids (e.g., TiCl4, SnCl4)Silyl (B83357) Enol EthersAldehydesVariable, can be high nih.gov
Conjugate Addition(S)-Diphenylprolinol silyl etherAldehydesNitrodienesUp to 94:6 grace.com

Computer-Aided Synthesis Planning (CASP) and Artificial Intelligence in Chemical Synthesis

The field of chemical synthesis is undergoing a significant transformation driven by the integration of Computer-Aided Synthesis Planning (CASP) and Artificial Intelligence (AI). mdpi.comresearchgate.net Historically, the design of a synthetic route for a complex molecule was a highly intellectual process, relying heavily on the experience and intuition of chemists. Early CASP programs attempted to codify this expertise into rule-based systems. nih.gov However, these systems were often limited by the completeness of their rule sets and human biases. nih.gov

AI-Driven Retrosynthesis and Synthetic Route Prediction

For a molecule like this compound, an AI tool would analyze its structure and propose various disconnections. For instance, it might suggest breaking the biphenyl bond, leading back to two simpler benzene-ring precursors, or it might propose forming the aldehyde group in the final step from a different precursor.

These AI models can be broadly categorized: nih.govacs.org

Template-based models use a library of predefined reaction rules or "templates" extracted from reaction databases.

Template-free models treat synthesis prediction as a translation problem, for example, by translating the graph structure of a product molecule into the graph structures of its reactants, offering the potential to discover entirely new reactions.

Semi-template-based models combine aspects of both approaches to balance reliability with novelty.

Machine Learning Algorithms for Reaction Optimization and Discovery

Beyond planning the route, machine learning (ML) is a powerful tool for optimizing the conditions of each synthetic step and even discovering new reactions. numberanalytics.combeilstein-journals.org Predicting reaction outcomes, such as yield or selectivity, is a significant challenge in chemistry, and ML models are increasingly being employed to tackle this problem. digitellinc.comgenspark.ainih.gov

These models are trained on datasets containing reactions performed under various conditions (e.g., different catalysts, solvents, temperatures, and concentrations). chemrxiv.org By learning the complex relationships between these input parameters and the reaction outcome, the model can predict the performance of a reaction under untested conditions. nih.gov This allows for the in silico optimization of a reaction before it is ever run in the lab, saving time and resources.

Two main types of models are often used: beilstein-journals.orgchemrxiv.org

Global models: Trained on large, diverse reaction databases, these models can provide general recommendations for reaction conditions for a wide variety of transformations.

Local models: Focused on a specific reaction class, these models are used to fine-tune parameters to maximize the yield and selectivity for a particular transformation.

Furthermore, ML algorithms can accelerate the discovery of new catalysts and reactions by identifying subtle patterns and correlations in high-throughput screening data that may not be apparent to human researchers. catalysis.blogumich.edu Active learning and Bayesian optimization are advanced strategies where the algorithm intelligently selects the next most informative experiments to perform, guiding research toward the optimal conditions with a minimal number of experimental runs. nih.govnih.gov

Robotic Automation in Chemical Synthesis Research

The synthetic routes designed by AI and optimized by machine learning algorithms can be physically executed using robotic platforms. wikipedia.org This integration of AI with robotic automation creates automated or "self-driving" laboratories that can perform chemical synthesis with minimal human intervention. nih.govresearchgate.net

These platforms modularize the physical operations of a chemist—such as weighing solids, dispensing liquids, heating, cooling, mixing, and purification. nih.gov Robotic arms, liquid handlers, and computer-controlled reactors are combined to carry out the planned reaction sequences. nih.govnih.gov There are two primary configurations:

Automated Batch Synthesis: Robots mimic the traditional batch-wise process, using robotic arms to move vials between stations for different operations. researchgate.netnih.gov

Automated Flow Synthesis: Reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters and enabling multi-step syntheses in a continuous fashion. mit.edu

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the specific environment of the fluorine atom in 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides key information about the number and chemical environment of the hydrogen atoms. The aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the deshielding effect of the carbonyl group. The aromatic region, between δ 7.0 and 8.5 ppm, will show a complex pattern of multiplets corresponding to the eight aromatic protons on the two phenyl rings. The specific chemical shifts and coupling constants (J-values) are influenced by the positions of the fluoro and aldehyde substituents.

Table 1: Representative ¹H NMR Data for this compound (Note: The following data is a representative example based on known chemical shift principles and may vary based on solvent and experimental conditions.)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (Hz)Assignment
~9.98s-Aldehyde H
~7.90ddJ = 8.8, 5.5Aromatic H
~7.60 - 7.40m-Aromatic H (Phenyl)
~7.35dddJ = 8.8, 8.0, 2.8Aromatic H
~7.25ddJ = 8.0, 2.8Aromatic H

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The aldehyde carbonyl carbon is highly deshielded and typically resonates around δ 190-195 ppm. The spectrum will display a total of 13 distinct signals for the 13 carbon atoms in the molecule (unless there is accidental overlap). The carbon atoms attached to the fluorine will show characteristic splitting (C-F coupling).

Table 2: Representative ¹³C NMR Data for this compound (Note: The following data is a representative example based on known chemical shift principles and may vary based on solvent and experimental conditions.)

Chemical Shift (δ) ppmAssignment
~192.0C=O (Aldehyde)
~165.0 (d, ¹JCF ≈ 250 Hz)C-F
~145.0 - 120.0Aromatic & Quaternary Carbons
~118.0 (d, ²JCF ≈ 22 Hz)Aromatic C
~115.0 (d, ²JCF ≈ 21 Hz)Aromatic C

d = doublet

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. For this compound, the spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-F coupling), providing further structural confirmation. The typical chemical shift range for aryl fluorides is broad, but a specific value would be characteristic of this particular molecular structure.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the spin system. This is crucial for tracing the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signal for each protonated carbon atom.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS can distinguish the target compound from other molecules with the same nominal mass. The calculated exact mass for C₁₃H₉FO is 200.0637. An experimental HRMS value very close to this calculated mass would confirm the elemental composition of the synthesized molecule. Fragmentation patterns observed in the mass spectrum can also offer additional structural information, for instance, showing the loss of the aldehyde group (-CHO) or other characteristic fragments of the biphenyl (B1667301) structure.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+). Key fragmentation pathways for aromatic aldehydes typically involve the loss of a hydrogen atom ([M-1]) or the formyl group ([M-29]). libretexts.orgwhitman.edu The biphenyl structure may also lead to characteristic fragments corresponding to the phenyl and fluorophenyl moieties. The presence of a [M-1] peak is a strong indicator for an aldehyde. whitman.edu

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Predicted m/z Interpretation
[C₁₃H₉FO]⁺ 200 Molecular Ion (M⁺)
[C₁₃H₈FO]⁺ 199 Loss of Hydrogen radical ([M-H]⁺)
[C₁₂H₉F]⁺ 172 Loss of Formyl radical ([M-CHO]⁺)

Note: The data in this table is predicted based on typical fragmentation patterns of aromatic aldehydes and may not represent experimentally verified values.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of less volatile or thermally labile compounds. For this compound, LC-MS provides a robust method for both qualitative and quantitative analysis without the need for derivatization. The compound is first separated using a liquid chromatograph and then introduced into the mass spectrometer.

Modern ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. In a study analyzing hydroxylated polychlorinated biphenyls, a related class of compounds, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was utilized for sensitive and accurate determination. nih.gov For this compound, LC-MS analysis would likely be performed in positive ion mode, with the protonated molecule [M+H]⁺ being the primary ion observed. Further fragmentation in the mass spectrometer (MS/MS) can be used to confirm the structure.

Table 2: Predicted LC-MS Data for this compound

Ion Predicted m/z Ionization Mode
[C₁₃H₉FO + H]⁺ 201 Positive

Note: The data in this table is predicted and may not represent experimentally verified values.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy for Carbonyl and Aromatic Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl (C=O) group of the aldehyde and the vibrations of the aromatic rings.

The most prominent feature in the IR spectrum would be the strong C=O stretching vibration, typically appearing in the region of 1700-1680 cm⁻¹ for aromatic aldehydes. The C-H stretching vibration of the aldehyde group is also characteristic, appearing as a pair of weak bands around 2850 and 2750 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the biphenyl rings will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will likely appear as a strong band in the 1250-1000 cm⁻¹ region. Data from the NIST WebBook for the parent compound, biphenyl, shows characteristic aromatic absorptions. nist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aldehyde C-H Stretch 2850, 2750 Weak
Carbonyl (C=O) Stretch 1700-1680 Strong
Aromatic C=C Stretch 1600-1450 Medium to Weak

Note: The data in this table is predicted based on typical IR absorption ranges for the respective functional groups and may not represent experimentally verified values.

Raman Spectroscopy Applications for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular structure. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This often results in different selection rules, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the biphenyl backbone, which are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic rings and the C-H in-plane and out-of-plane bending modes would also be observable. The carbonyl stretch, while also present, is typically weaker in Raman spectra compared to IR spectra. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification and structural characterization.

Chromatographic Separation Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and preparative isolation of this compound. Due to the compound's aromatic nature, reversed-phase HPLC is the most common approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 or a biphenyl column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). scielo.br Biphenyl columns can offer enhanced retention and selectivity for aromatic compounds due to π-π interactions. restek.comshimadzu.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic rings of the biphenyl system provide strong chromophores. For analytical purposes, a gradient elution may be employed to achieve optimal separation of impurities. For preparative separations, an isocratic mobile phase is often used to isolate the pure compound. The purity of the collected fractions can then be confirmed by analytical HPLC.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Typical Value/Condition
Column Reversed-phase C18 or Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Note: The parameters in this table are illustrative and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), serves as a crucial tool for purity assessment and identification of trace impurities. The volatility of the compound, while moderate, allows for its direct analysis without derivatization, although derivatization can be employed to enhance separation and detection sensitivity.

The direct determination of aldehydes in complex matrices can be challenging due to their reactivity and potential for oligomerization during analysis. und.edu To circumvent these issues, derivatization is a common strategy. For instance, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oximes, which are then analyzed by GC-MS. nih.gov This approach not only improves the chromatographic properties but also enhances the sensitivity of the analysis. nih.gov

In the context of fluorinated biphenyl compounds, GC-MS has been effectively used to identify hydroxylated metabolites of compounds like 4,4'-difluorobiphenyl. nih.gov The retention time in a GC system is influenced by the compound's volatility and its interaction with the stationary phase of the GC column. For this compound, a non-polar or semi-polar column would likely be employed, and its retention time would be compared against standards for positive identification. The mass spectrum obtained from the MS detector would provide a unique fragmentation pattern, further confirming the compound's identity. The table below illustrates typical GC conditions that could be adapted for the analysis of this compound, based on methods used for similar analytes.

ParameterValue
Column Type Non-polar (e.g., DB-5ms) or semi-polar
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temp: 70-100°C, ramped to 280-300°C
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
This table presents hypothetical GC parameters suitable for the analysis of this compound, based on established methods for similar compounds.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, single-crystal XRD would provide precise information on its molecular conformation, including the dihedral angle between the two phenyl rings, and details about its crystal packing and intermolecular interactions.

For example, the crystal structure of a related compound, 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, reveals a monoclinic crystal system with the space group P21/c. researchgate.net In this molecule, the dihedral angle between the fluoro-phenyl moiety and the biphenyl moiety is 21.51(7)°. researchgate.net In another study on novel fluorinated biphenyl compounds, the dihedral angles between the phenyl rings were found to be around 39°. nih.govacs.org These findings suggest that the fluorine and other substituents play a key role in defining the molecular geometry.

The solid-state structure of this compound would likely exhibit a non-planar conformation. The crystal packing would be stabilized by a network of intermolecular interactions, potentially including C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The table below presents hypothetical crystallographic parameters for this compound, based on the analysis of structurally similar compounds.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) ~9.5
b (Å) ~20.0
c (Å) ~9.5
β (°) ** ~100
Dihedral Angle (°) **20 - 40
This table provides a speculative overview of the potential crystal structure parameters for this compound, derived from data on analogous compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations on 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects like solvents or crystal packing forces.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can predict a range of crucial parameters. ichem.mdjcsp.org.pkresearchgate.net

The substitution of a molecule with different functional groups significantly impacts its electronic properties. DFT studies on various biphenyl (B1667301) derivatives have shown that parameters such as ionization potential, electron affinity, electronegativity, and global hardness and softness can be reliably calculated. ichem.md For instance, the electron-withdrawing nature of the fluorine atom and the carbonyl group in this compound is expected to increase its electron affinity and electrophilicity index compared to unsubstituted biphenyl.

The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net In fluorinated biphenyl compounds, the presence of fluorine can influence these orbital energies. nih.govacs.org DFT calculations can also predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental findings for structural verification. ichem.md

Table 1: Electronic Properties of Substituted Biphenyls Predicted by DFT (Note: This table presents typical properties calculated for substituted biphenyls to illustrate the data obtained from DFT studies. Specific values for this compound require a dedicated computational study.)

PropertyDescriptionPredicted Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Lowered by electron-withdrawing groups (-F, -CHO).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lowered by electron-withdrawing groups (-F, -CHO).
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates kinetic stability and optical properties.Influenced by the combined electronic effects of the substituents.
Dipole Moment (µ)A measure of the overall polarity of the molecule.Expected to be significant due to the polar C-F and C=O bonds. jcsp.org.pk
Ionization Potential (IP)The energy required to remove an electron (approximated as -EHOMO).Increased compared to unsubstituted biphenyl.
Electron Affinity (EA)The energy released when an electron is added (approximated as -ELUMO).Increased compared to unsubstituted biphenyl.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without reliance on experimental parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate fundamental properties. comporgchem.com

These methods are particularly valuable for benchmarking and for systems where DFT may be less reliable. For biphenyl systems, high-level ab initio calculations have been crucial for accurately determining the rotational energy barriers, which proved to be a significant challenge for lower levels of theory. comporgchem.comacs.org Studies on fluorinated aromatic compounds using ab initio methods have also shed light on the effects of fluorination on reaction activation energies. For example, the strong electron-withdrawing ability of fluorine has been shown to lower the energy barrier for deprotonation. nih.gov For this compound, ab initio calculations could provide a precise determination of its ground-state energy, electron correlation effects, and a definitive value for the rotational barrier.

The three-dimensional structure of biphenyl derivatives is dominated by the rotation around the central C-C single bond, defined by the dihedral angle between the two phenyl rings. Unsubstituted biphenyl is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45°. This twist is a compromise between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the hydrogen atoms at the ortho positions (C2, C6, C2', C6'). libretexts.orgic.ac.uk

The introduction of substituents, particularly at the ortho positions, drastically influences the conformational landscape. In this compound, the aldehyde group (-CHO) at the C2 position creates significant steric hindrance with the C2' hydrogen of the adjacent ring. This steric clash is expected to increase both the equilibrium dihedral angle and the energy barrier to rotation. nih.gov High rotational barriers (typically >16-19 kcal/mol) can lead to the existence of stable, isolable conformational isomers known as atropisomers at room temperature. libretexts.org

Computational methods, including both DFT and ab initio calculations, are essential for quantifying these rotational barriers. nih.govresearchgate.net The barrier height is determined by the energy difference between the twisted ground state and the planar transition state, where steric repulsion is maximal.

Table 2: Representative Rotational Energy Barriers in Biphenyl Systems (Note: Values are illustrative and depend on the specific computational method and basis set used. The value for the target compound is an educated estimate based on trends.)

CompoundOrtho Substituent(s)Typical Calculated Rotational Barrier (kcal/mol)Reference
Biphenyl-H, -H~1.5 - 2.0 comporgchem.com
2-Methylbiphenyl-CH3, -H~11 - 15 nih.govnih.gov
This compound-CHO, -HExpected to be significant, likely >15 kcal/mol libretexts.org
2,2'-Dimethylbiphenyl-CH3, -CH3>18 (leads to atropisomerism) nih.gov

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule's electron density surface. libretexts.org They are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. Green areas are relatively neutral. youtube.com

For this compound, an MEP map would reveal:

A strong negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors.

A strong positive potential (blue) on the carbonyl carbon and the aldehyde proton, identifying them as the principal sites for nucleophilic attack (e.g., by Grignard reagents or amines).

A region of negative potential associated with the highly electronegative fluorine atom.

The aromatic rings will show a complex potential distribution, influenced by the electron-withdrawing effects of both the aldehyde and fluorine substituents, which generally decrease the electron density of the rings compared to unsubstituted benzene (B151609).

Table 3: Predicted MEP Regions and Reactivity for this compound

Molecular RegionPredicted MEP ColorElectrostatic PotentialPredicted Reactivity
Carbonyl OxygenRedNegativeSite for electrophilic attack, protonation, H-bonding.
Carbonyl CarbonBluePositiveSite for nucleophilic addition.
Fluorine AtomRed/YellowNegativeSite for interaction with electrophiles.
Aromatic ProtonsBlue/GreenSlightly PositivePotential for weak interactions.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations investigate the time-dependent behavior of atoms and molecules. MD is used to study the dynamics of single molecules or the collective behavior of many molecules in a condensed phase (liquid or solid). tandfonline.comtandfonline.com

For this compound, MD simulations could be employed to:

Explore Conformational Dynamics: Simulate the torsional twisting of the phenyl rings over time, providing insight into the flexibility of the molecule and the rates of interconversion between different conformational states.

Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solvent organizes around the solute molecule. This reveals specific solute-solvent interactions, such as hydrogen bonding to the carbonyl group, and their effect on the solute's conformation and dynamics.

Simulate Interactions with Biomolecules: If the compound is being investigated as a potential drug candidate, MD simulations can model its binding to a target protein. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy, providing crucial information for drug design. nih.gov

MD simulations on biphenylsulfonamides, for instance, have successfully revealed stable binding interactions with the MMP-2 enzyme, highlighting crucial amino acid residues involved in the interaction. nih.gov

Computational Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry provides a framework for predicting the outcome of chemical reactions. By modeling reaction pathways, chemists can understand why certain products are formed over others (selectivity) and estimate how fast a reaction will proceed (reactivity).

For this compound, computational methods can predict its behavior in various organic reactions:

Site Selectivity: MEP maps and Frontier Molecular Orbital (FMO) analysis are primary tools for predicting regioselectivity. For nucleophilic attack on the aldehyde, the LUMO is concentrated on the carbonyl carbon, confirming it as the electrophilic site. For electrophilic aromatic substitution, the distribution of the HOMO would indicate the most nucleophilic positions on the aromatic rings, although such reactions are generally disfavored by the electron-withdrawing substituents.

Transition State Modeling: To predict stereoselectivity or choose between competing reaction pathways, chemists can computationally model the transition state (TS) structures for each possible route. The pathway with the lowest activation energy (the energy difference between reactants and the TS) is the one that is kinetically favored. This approach is powerful for understanding selectivity in reactions like nucleophilic additions, cycloadditions, and oxidations. beilstein-journals.orgacs.org For example, in a reduction reaction using a chiral hydride reagent, modeling the different transition states can predict which diastereomeric alcohol product will be favored.

Characterization of Reaction Pathways, Intermediates, and Transition States

Computational chemistry is a powerful tool for mapping the energetic landscapes of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict the feasibility of synthetic routes.

A primary synthetic route to substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.gov Theoretical studies on this process for analogous fluorinated biphenyl compounds have detailed the key steps. The catalytic cycle, typically involving a palladium catalyst, includes oxidative addition, transmetalation, and reductive elimination. nih.gov Computational models can characterize the geometry and energy of the palladium complexes that serve as intermediates at each stage. For instance, density functional theory (DFT) calculations can model the transition state of the rate-determining reductive elimination step, providing insight into the factors that control the reaction's efficiency.

Furthermore, reactions involving the aldehyde group can be computationally modeled. For example, the nucleophilic addition of a Grignard reagent to the carbonyl carbon can be mapped. jeeadv.ac.in Calculations would reveal the structure of the initial reactant-reagent complex, the transition state for the C-C bond formation, and the final magnesium alkoxide intermediate. These models often show that the presence of the fluorine atom can influence the activation energy of such reactions by modifying the electrophilicity of the carbonyl carbon. rsc.org Studies on similar aldehyde additions have shown that fluorine substitution can be crucial for the success of the reaction, whereas non-fluorinated analogues may fail to react under the same conditions. rsc.org

Based on a comprehensive review of available scientific literature, there is insufficient specific research data for the chemical compound This compound to generate a detailed article that strictly adheres to the requested outline.

The provided structure requires in-depth research findings, including data tables, on the specific applications of this compound in diverse organic transformations and supramolecular chemistry. However, searches for this particular molecule (including by its CAS number 229969-63-3) did not yield dedicated studies or detailed experimental data for its use in:

The formation of specific imines and Schiff bases.

Nucleophilic addition and condensation reactions for carbon-carbon bond formation.

Annulation reactions to synthesize novel heterocyclic systems.

The design and synthesis of self-assembled molecular architectures.

Its incorporation into host-guest systems for molecular recognition.

While the literature contains extensive information on the general principles of these reactions and concepts for other fluorinated biphenyls and aldehydes, applying this general knowledge to this compound without specific experimental evidence would be speculative and would not meet the required standards of scientific accuracy and strict focus.

Therefore, the generation of a scientifically rigorous article solely on This compound following the specified detailed outline is not possible at this time due to the lack of published research.

Role of 5 Fluoro 1,1 Biphenyl 2 Carbaldehyde As a Versatile Building Block in Complex Chemical Synthesis

Applications in Supramolecular Chemistry and Self-Assembly

Development of Supramolecular Catalysts utilizing Aldehyde Functionalization

Supramolecular assemblies, such as metal-organic cages (MOCs), create confined nanoscale environments that can facilitate chemical reactions with high efficiency and selectivity. oaepublish.com The functionalization of aldehydes can be achieved within these cavities, where the host structure acts as a template to control the stereochemical outcome of a reaction. oaepublish.com The aldehyde group of a molecule like 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, when incorporated as a guest or as part of the cage's linker, can be a focal point for catalytic transformations. For instance, enantioselective functionalization of aldehydes and other photochemical reactions have been successfully demonstrated within the chiral pockets of MOCs and other frameworks, highlighting a powerful strategy for asymmetric synthesis. oaepublish.com

Development of Functionalized Biphenyl (B1667301) Scaffolds for Advanced Materials

The biphenyl scaffold is a privileged structure in materials science and catalysis, primarily due to its axial chirality (atropisomerism) when appropriately substituted at the ortho positions. The aldehyde group in this compound is a key synthetic handle that enables the construction of highly specialized and functionalized biphenyl derivatives.

Atropisomeric, C2-symmetric diphosphine ligands based on biphenyl and binaphthyl backbones are among the most successful classes of ligands for asymmetric catalysis. nih.gov The synthesis of these ligands often relies on a functionalized biphenyl core. The aldehyde group of this compound can be readily converted into other functionalities, such as phosphines, to create these powerful ligands.

Bifunctional biphenyl-2-ylphosphine ligands have been designed to enable gold-catalyzed asymmetric isomerizations and cyclizations. nsf.govescholarship.org These ligands often feature a chiral component that, in concert with the metal center, dictates the stereochemical outcome of the reaction. The biphenyl backbone provides a rigid and well-defined structure to position the phosphine (B1218219) and the chiral auxiliary for effective stereocontrol. Research has shown that adjusting the substituent groups at various positions on the biphenyl core can fine-tune the ligand's electronic and steric properties, thereby optimizing catalytic efficiency and enantioselectivity for specific reactions. nih.gov

Table 1: Examples of Biphenyl-Derived Ligands in Asymmetric Catalysis

Ligand Type Catalytic Application Metal Center Reference
Chiral Biphenyl Diphosphine Asymmetric Hydrogenation of ketoesters Ruthenium (Ru) nih.gov
Bifunctional Biphenyl-2-ylphosphine Asymmetric Isomerization of Alkyne to Allene Gold (Au) nsf.gov
Bifunctional Biphenyl-2-ylphosphine Asymmetric Cyclization of Propargyl Sulfonamide Gold (Au) escholarship.org
Axially Chiral Biphenyldiol-based Phosphoramidite Asymmetric Cycloadditions Palladium (Pd) nih.gov

Axially chiral biphenyls are compounds that are chiral due to restricted rotation around the single bond connecting the two phenyl rings. nih.gov This property is fundamental to their use in asymmetric catalysis. The synthesis of enantiomerically pure atropisomers is a significant challenge, and methodologies often seek to avoid classical resolution, which has a maximum theoretical yield of only 50%. nih.gov

Efficient strategies include the atroposelective synthesis where the chirality is established during the formation of the biaryl axis. nih.gov One such method involves an asymmetric intramolecular Ullmann coupling, which facilitates a central-to-axial chirality transfer to produce biaryl diphosphine oxides with high diastereoselectivity. nih.gov The aldehyde group on this compound can be used to direct ortho-substitutions, introducing the bulky groups necessary to create a high barrier to rotation and lock the molecule into a specific chiral conformation. For example, the reduction of a biphenyl dicarbaldehyde to a diol is a key step in the synthesis of a variety of adjustable axially chiral biphenyl ligands. nih.gov

Table 2: Synthetic Strategies for Chiral Biphenyl Derivatives

Synthetic Method Key Feature Starting Material Type Resulting Product Reference
Asymmetric Intramolecular Ullmann Coupling Central-to-axial chirality transfer Chiral tethered bis(aryl halides) Atropdiastereomeric biaryl phosphine oxides nih.gov
Enantioselective C–H Functionalization Use of a chiral Rhodium complex N-Aryl indoles Five-membered-ring biaryl atropisomers nih.gov

Integration into Advanced Molecular Architectures

The defined geometry and reactive handle of this compound make it an attractive component for constructing larger, highly organized molecular systems with emergent functions.

Molecular motors are machines at the molecular level that convert external energy, often from light or chemical sources, into controlled directional motion. The construction of these systems requires rigid components (stators) and moving parts (rotors) connected in a precise manner. The aldehyde group is a versatile functional group for this purpose. In a published synthesis of a molecular motor-functionalized macrocycle, an aldehyde was introduced onto a rigid cyclopenta[a]naphthalene core via lithiation and subsequent reaction with DMF. nih.gov This aldehyde then served as the reactive site for further elaboration to build the complex motor assembly. Similarly, the aldehyde of this compound could be used in Wittig-type or condensation reactions to link the rigid, fluorinated biphenyl stator to a rotor component, integrating it into a functional molecular machine. nih.gov

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their ordered pore structures and high surface areas make them promising materials for gas storage, separation, and catalysis. nih.govmdpi.com The formation of COFs often relies on reversible condensation reactions that allow for "error-checking" and the growth of crystalline material.

The reaction between aldehydes and amines to form imines, or between aldehydes and hydrazides to form hydrazones, are among the most common and robust methods for constructing COFs. mdpi.com While this compound itself is monofunctional, related di- or trialdehydes based on the biphenyl scaffold are key building blocks. nih.gov For example, biphenyl-dicarbaldehydes can be condensed with aromatic amines to create 2D COFs with well-defined porosity and high stability. nih.govmdpi.com The inclusion of the fluoro-biphenyl unit would introduce specific electronic properties and could influence the framework's stacking arrangement and pore environment, potentially enhancing its selectivity for certain guest molecules. nih.govrsc.org

Table 3: Common Linkages in COF Synthesis Involving Aldehydes

Aldehyde Precursor Linker Precursor Resulting Linkage COF Type Reference
Aromatic Trialdehyde (e.g., 1,3,5-Triformylphloroglucinol) Aromatic Diamine (e.g., p-Phenylenediamine) Imine (β-Ketoenamine) Imine-linked COF mdpi.com
Aromatic Dialdehyde Hydrazide Hydrazone Hydrazone-linked COF mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
2,2′-bis(diphenylphosphino)-6,6′-dimethoxy-1,1′-biphenyl (MeO-BIPHEP)
2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
(2R,3R)-butanediol dimesylate
(S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol
(S)-6,6′-diethyl-[1,1′-biphenyl]-2,2′-diol
(S)-6,6′-diisopropyl-[1,1′-biphenyl]-2,2′-diol
(S)-5,5′-dimethyl biphenyldiol
(S)-5,5′-diphenyl biphenyldiol
1,3,5-triformylphloroglucinol
p-phenylenediamine
2,5-dimethyl-p-phenylenediamine
(±)-1-(9H-Fluoren-9-ylidene)-2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene-6-carbaldehyde

Mechanistic Investigations of Reactions Involving this compound

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, offering insights into the sequence of elementary steps, the energetics of the process, and the factors that control reaction rates and stereochemical outcomes. For a molecule such as this compound, with its distinct functional groups and stereochemical potential, mechanistic investigations are crucial for optimizing known reactions and discovering new synthetic methodologies. This article delves into the mechanistic aspects of reactions involving this fluorinated biphenyl aldehyde, focusing on kinetics, intermediates, catalytic cycles, and stereochemistry.

Mechanistic Investigations of Reactions Involving 5 Fluoro 1,1 Biphenyl 2 Carbaldehyde

While specific, in-depth mechanistic studies focused exclusively on 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE are not extensively documented in publicly available literature, we can infer and discuss the likely mechanistic pathways based on well-established principles for analogous compounds and relevant reaction classes. The primary synthetic route to this compound involves the Suzuki-Miyaura cross-coupling reaction. vulcanchem.com Furthermore, the aldehyde functionality makes it a prime candidate for reactions such as the Pictet-Spengler condensation. nih.govjk-sci.comnih.govnumberanalytics.com

The kinetics of a chemical reaction, which describe its rate and the dependence on the concentration of reactants and catalysts, are fundamental to understanding its mechanism. For reactions involving this compound, kinetic studies would aim to establish the rate law and identify the rate-limiting step.

Suzuki-Miyaura Coupling: In the synthesis of this compound via the Suzuki-Miyaura coupling of an aryl halide with a corresponding boronic acid, the reaction rate is typically dependent on the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base. The generally accepted rate-limiting step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide to the Pd(0) complex. However, transmetalation or reductive elimination can also be rate-limiting depending on the specific substrates, ligands, and reaction conditions.

A hypothetical kinetic study for the synthesis of this compound could involve varying the concentrations of the reactants and catalyst and monitoring the reaction progress over time, for instance, using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Pictet-Spengler Reaction: For a Pictet-Spengler reaction, where this compound would react with a β-arylethylamine, the reaction is typically acid-catalyzed. The rate-limiting step is often the initial condensation to form an iminium ion or the subsequent intramolecular electrophilic substitution (cyclization). nih.gov Kinetic isotope effect studies could be employed to probe the rate-limiting step. For example, using a deuterated tryptamine (B22526) could reveal if the C-H bond cleavage at the indole (B1671886) ring is part of the rate-determining step. nih.gov

Illustrative Data Table for Reaction Kinetics:

While specific data for this compound is not available, the following table illustrates the type of data that would be generated from a kinetic study of a related Suzuki-Miyaura reaction. mdpi.com

EntryReactant[Reactant] (M)[Catalyst] (mol%)Rate (M/s)
1Aryl Bromide0.111.2 x 10⁻⁵
2Aryl Bromide0.212.4 x 10⁻⁵
3Phenylboronic Acid0.111.2 x 10⁻⁵
4Phenylboronic Acid0.211.2 x 10⁻⁵
5Aryl Bromide0.122.4 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and analytical techniques could be employed to identify these transient species.

In Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction involves several key palladium intermediates, including Pd(0) species, the oxidative addition product (aryl-Pd(II)-halide), the transmetalated intermediate (diaryl-Pd(II)), and the final Pd(0) complex after reductive elimination. While these are generally short-lived, techniques like in-situ NMR spectroscopy or mass spectrometry could potentially be used for their detection.

In Pictet-Spengler Reactions: The key intermediates in a Pictet-Spengler reaction are the Schiff base and the subsequent iminium ion formed from the condensation of the aldehyde with the amine. jk-sci.com These can often be detected by NMR or mass spectrometry. Following the cyclization step, a spiroindolenine intermediate may be formed, which then rearranges to the final product.

Illustrative Table of Potential Intermediates:

Reaction TypeKey IntermediatesPotential Characterization Method
Suzuki-Miyaura CouplingAryl-Pd(II)-halide, Diaryl-Pd(II)In-situ NMR, Mass Spectrometry
Pictet-Spengler ReactionSchiff base, Iminium ion, SpiroindolenineNMR, IR, Mass Spectrometry

For catalyzed reactions, understanding the full catalytic cycle is essential. This involves identifying all the elementary steps, including catalyst activation, substrate coordination, the key chemical transformation, and catalyst regeneration.

Suzuki-Miyaura Catalytic Cycle: The widely accepted catalytic cycle for the Suzuki-Miyaura reaction, which would be applicable to the synthesis of this compound, involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, typically requiring a base.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl (B1667301) product and regenerating the Pd(0) catalyst. harvard.edu

Validation of such a cycle for a specific substrate like this compound would involve a combination of kinetic studies, identification of intermediates, and computational modeling.

Organocatalytic Cycles: In potential organocatalyzed reactions of this compound, such as an asymmetric Pictet-Spengler reaction, the catalyst (e.g., a chiral phosphoric acid or thiourea (B124793) derivative) would activate the aldehyde and/or the amine to facilitate the reaction and control the stereochemistry. nih.gov The catalytic cycle would involve catalyst-substrate complex formation, the key bond-forming step, and product release with catalyst regeneration.

The presence of the biphenyl backbone in this compound introduces the possibility of atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond between the two aryl rings. Reactions involving this aldehyde could therefore be designed to be stereoselective.

Atroposelective Suzuki-Miyaura Coupling: The synthesis of this compound itself could potentially be rendered atroposelective by using a chiral ligand on the palladium catalyst. The mechanism of stereochemical induction would involve the chiral ligand creating a chiral environment around the palladium center, leading to a diastereomeric transition state during the oxidative addition or reductive elimination step, favoring the formation of one atropisomer over the other.

Diastereoselective Pictet-Spengler Reaction: When this compound reacts with a chiral β-arylethylamine, the formation of two diastereomeric products is possible. The stereochemical outcome would be determined by the relative orientation of the reactants in the transition state of the cyclization step. The fluorine substituent and the phenyl group on the aldehyde would play a significant role in dictating the facial selectivity of the attack on the iminium ion. Computational studies are often employed to rationalize the observed stereoselectivity in such reactions. researchgate.net

Illustrative Table of Stereochemical Considerations:

Reaction TypeStereochemical AspectKey Mechanistic Feature for Control
Suzuki-Miyaura CouplingAtropisomerismChiral ligand on palladium catalyst influencing the energetics of diastereomeric transition states.
Pictet-Spengler ReactionDiastereoselectivityFacial selectivity in the nucleophilic attack on the iminium ion, governed by steric and electronic factors of the substrates and catalyst.

Future Research Directions for Fluorinated Biphenyl Carbaldehydes

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of fluorinated biphenyl (B1667301) derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone method. acs.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid. rsc.org Future research will likely focus on enhancing the efficiency, selectivity, and environmental sustainability of these synthetic routes.

Key areas for exploration include:

Advanced Catalytic Systems: While palladium catalysts are effective, research is moving towards developing more robust and active systems. This includes the design of sophisticated phosphine (B1218219) ligands like SPhos and XPhos that can improve yields and accommodate a wider range of substrates, including less reactive aryl chlorides. rsc.org The development of catalysts based on more abundant and less expensive metals is also a significant goal.

Flow Chemistry and Process Optimization: Continuous flow chemistry offers substantial advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of fluorinated biphenyl carbaldehydes could lead to higher throughput, better reproducibility, and easier scalability.

Direct C-H Arylation: An alternative to pre-functionalized starting materials (like halides and boronic acids) is direct C-H arylation. This atom-economical approach involves the direct coupling of a C-H bond with an aryl partner, reducing the number of synthetic steps and minimizing waste. Developing selective C-H fluorination and arylation methods for complex scaffolds like biphenyls is a major frontier. nih.gov

Novel Fluorination Reagents: The introduction of the fluorine atom itself is a critical step. Research into new electrophilic fluorinating reagents, such as Selectfluor or NFSI, and milder reaction conditions, like visible-light-mediated fluorination, could provide more selective and efficient pathways to synthesize fluorinated precursors. nih.govmdpi.com

Table 1: Comparison of Synthetic Approaches for Fluorinated Biphenyls

Method Description Advantages Challenges
Suzuki-Miyaura Coupling Palladium-catalyzed reaction between an aryl halide and an arylboronic acid. nih.gov High yields, good functional group tolerance, well-established. acs.orgsemanticscholar.org Requires pre-functionalized starting materials; potential for palladium contamination.
Direct C-H Arylation Direct coupling of a C-H bond with an arylating agent. Atom-economical, fewer synthetic steps, reduced waste. Achieving high regioselectivity can be difficult; often requires harsh conditions.
Ullmann Condensation Copper-catalyzed coupling of aryl halides. Useful for synthesizing diaryl ethers, a related class of compounds. nih.gov Often requires high temperatures and stoichiometric copper.

| Visible-Light Photoredox Catalysis | Uses light energy to drive chemical reactions under mild conditions. nih.gov | Mild reaction conditions, high selectivity, access to unique reaction pathways. | Scalability can be a challenge; requires specialized equipment. |

Integration of Advanced Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

For fluorinated biphenyl carbaldehydes, AI and ML can be leveraged in several ways:

Predictive Modeling: AI models can be trained to predict the properties of novel fluorinated biphenyl derivatives based on their structure. This allows researchers to screen vast virtual libraries of compounds for desired characteristics—such as electronic properties for materials science or reactivity for synthetic applications—before committing to laboratory synthesis. illinois.edu

Automated Synthesis Planning: AI-powered platforms like "AlphaSynthesis" can devise optimal synthetic pathways for target molecules. illinois.edu By analyzing known chemical reactions, these tools can suggest step-by-step procedures, predict potential side reactions, and identify the most efficient route from available starting materials, significantly reducing development time. illinois.edu

Closed-Loop Discovery Systems: A cutting-edge approach involves creating "self-driving labs" where AI algorithms are directly connected to robotic synthesis and characterization platforms. utoronto.ca The AI designs an experiment, the robot performs it, and the results are fed back to the AI to refine its next hypothesis. utoronto.ca This creates a continuous feedback loop that can autonomously explore chemical space to find molecules with optimized properties. nih.govutoronto.ca Researchers have already demonstrated the potential of this approach for discovering materials for specific applications, such as sensors for detecting pollutants like PFAS. uchicago.edu

Expansion of Applications in Material Science through Tailored Molecular Design

The unique properties of the carbon-fluorine (C-F) bond—its high polarity and strength—make fluorinated compounds highly valuable in materials science. nih.govnih.gov The biphenyl scaffold provides a rigid, conjugated system that is also beneficial. The combination of these features in molecules like 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde opens up avenues for creating materials with precisely tuned properties. nih.gov

Future research will focus on designing molecules for specific high-performance applications:

High-Performance Polymers: Fluorinated polyimides are known for their exceptional thermal stability, chemical resistance, and desirable optical and dielectric properties. researchgate.net By incorporating fluorinated biphenyl carbaldehyde monomers into polymer chains, researchers can create new materials for advanced electronics, aerospace components, and optoelectronic devices. The aldehyde group offers a reactive handle for polymerization or for later modification of the polymer's properties.

Organic Electronics: The conjugated π-electronic system of biphenyls makes them suitable for applications in organic electronics. nih.gov The strong electron-withdrawing effect of fluorine can be used to tune the energy levels (HOMO/LUMO) of these molecules, which is critical for their performance in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). acs.orgsemanticscholar.org Tailoring the molecular structure can optimize charge transport and device efficiency.

Advanced Liquid Crystals: Biphenyls are a common core structure in liquid crystal molecules. Introducing fluorine atoms can significantly alter the material's properties, including its dielectric anisotropy, viscosity, and clearing points. This allows for the development of new liquid crystal displays (LCDs) with faster switching times and lower power consumption.

Table 2: Influence of Fluorine on Biphenyl Material Properties

Property Effect of Fluorination Potential Application
Thermal Stability The strength of the C-F bond often increases thermal stability. researchgate.net High-temperature polymers, aerospace materials.
Solubility Can be modified depending on the degree and position of fluorination. Processable polymers for thin-film electronics. researchgate.net
Electronic Properties The strong electron-withdrawing nature of fluorine lowers HOMO/LUMO energy levels. nih.gov Organic solar cells, n-type semiconductors in OFETs. acs.orgnih.gov
Hydrophobicity Fluorinated surfaces are often highly hydrophobic and lipophobic. Self-cleaning surfaces, low-friction coatings.

| Dielectric Constant | Introduction of fluorine typically lowers the dielectric constant. | Low-k dielectric materials for microelectronics. |

Development of Innovative Spectroscopic and Analytical Tools for Characterization at the Molecular Level

As molecules become more complex, the need for powerful analytical techniques to confirm their structure and understand their properties becomes more critical. For fluorinated compounds, a combination of advanced spectroscopic and computational methods is essential.

Advanced NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) is an exceptionally powerful tool for characterizing organofluorine compounds. numberanalytics.com The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift range, making it highly sensitive to the local electronic environment. numberanalytics.comwikipedia.org This allows for precise differentiation between fluorine atoms in slightly different positions within a molecule. wikipedia.org Future developments will focus on multi-dimensional NMR techniques (e.g., ¹H-¹⁹F HETCOR) to probe through-space and through-bond interactions, providing detailed structural and conformational information. numberanalytics.com

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For novel fluorinated biphenyl carbaldehydes, SC-XRD can confirm the connectivity of atoms and reveal crucial information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. acs.orgnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. acs.org These computational methods can predict spectroscopic properties (like NMR chemical shifts), molecular geometries, and electronic characteristics (like molecular electrostatic potential). semanticscholar.org The synergy between experimental results (e.g., from SC-XRD) and DFT calculations provides a deeper understanding of a molecule's structure-property relationships. acs.org

Table 3: Analytical Techniques for Characterizing Fluorinated Biphenyl Carbaldehydes

Technique Information Provided Advantages for Fluorinated Compounds
¹⁹F NMR Precise electronic environment of each fluorine atom, spin-spin coupling information. numberanalytics.comnumberanalytics.com High sensitivity, large chemical shift dispersion provides high resolution. wikipedia.org
¹H and ¹³C NMR Information on the hydrocarbon skeleton and carbon-fluorine coupling. acs.org Provides a complete picture of the molecular structure when used with ¹⁹F NMR.
Single-Crystal X-ray Diffraction (SC-XRD) Definitive 3D molecular structure, bond lengths, angles, and crystal packing. nih.gov Unambiguous structural proof; reveals intermolecular interactions. acs.org
FTIR Spectroscopy Presence of functional groups (e.g., C=O of the aldehyde, C-F bonds). acs.org Characteristic stretching frequencies help confirm synthesis.
UV-Vis Spectroscopy Information about the conjugated π-electron system and electronic transitions. nih.gov Helps to characterize the electronic properties relevant for optical and electronic materials. acs.org

| Density Functional Theory (DFT) | Predicted molecular structure, electronic properties, and spectroscopic data. acs.orgsemanticscholar.org | Complements experimental data; allows for the study of hypothetical molecules. |

Q & A

Q. What are the common synthetic routes for preparing 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzaldehyde and phenylboronic acid. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.
  • Base optimization : Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., toluene/ethanol/water).
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the aldehyde product . Alternative routes include C–H activation strategies using directing groups (e.g., aldehydes) to achieve regioselective coupling .

Q. How is NMR spectroscopy utilized in characterizing this compound?

  • ¹³C NMR : Distinct signals for the aldehyde carbon (~190–195 ppm) and fluorine-substituted aromatic carbons. For example, in 5'-fluoro-2'-methoxy derivatives, the aldehyde carbon resonates at 192.5 ppm, while fluorine-induced deshielding shifts adjacent carbons by 5–10 ppm .
  • ¹H NMR : The aldehyde proton appears as a singlet at ~10.0 ppm. Coupling patterns in the aromatic region (6.5–8.0 ppm) confirm biphenyl connectivity and fluorine substitution .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes:

  • Condensation reactions : With amines to form Schiff bases or with malononitrile for Knoevenagel adducts.
  • Oxidation : Catalyzed by Ag₂O or TEMPO to yield carboxylic acids.
  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol, useful for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in the synthesis of derivatives?

Regiodivergent synthesis is achieved via transient directing group (TDG) strategies . For example:

  • Use of Lewis acids (e.g., AlCl₃) to coordinate the aldehyde oxygen, directing C–H activation to specific aryl positions.
  • Varying TDG steric/electronic properties (e.g., methoxy vs. methyl groups) to control coupling sites, enabling access to ortho-, meta-, or para-functionalized biphenyls .

Q. What computational methods are applied to study the electronic structure of this compound?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO). For biphenyl derivatives, DFT predicts electron-withdrawing effects of fluorine, stabilizing the LUMO by ~0.5 eV, which correlates with enhanced electrophilic reactivity .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between the fluorine atom and the aromatic π-system, explaining substituent-directed reactivity .

Q. How can contradictory data in catalytic efficiency across studies be analyzed?

Contradictions often arise from:

  • Catalyst loading : Pd-based catalysts (0.5–5 mol%) show variable turnover frequencies. Lower loadings (<1 mol%) may reduce side reactions but require longer reaction times.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate coupling but promote aldehyde oxidation. Non-polar solvents (toluene) favor stability but slow kinetics.
  • Substrate purity : Trace moisture or oxygen in 2-bromo-5-fluorobenzaldehyde can deactivate catalysts, leading to inconsistent yields .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Benzodiazepine precursor : The aldehyde moiety reacts with amines to form imine intermediates for anxiolytic drug analogs (e.g., diazepam derivatives) .
  • Anticancer scaffolds : Biphenyl aldehydes are functionalized to inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range for leukemia cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.